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[City, State] – December 8, 2025 – SRT2104, a selective Sirtuin 1 (SIRT1) activator, has been

the subject of numerous clinical investigations exploring its therapeutic potential across a range

of metabolic and inflammatory diseases. This guide provides a critical appraisal of the clinical

trial data for SRT2104, offering a comparative analysis with other therapeutic alternatives and a

detailed look at the experimental methodologies employed. Designed for researchers,

scientists, and drug development professionals, this document aims to present an objective

overview to inform future research and development in the field of SIRT1 modulation.

Introduction to SRT2104 and SIRT1 Activation
SRT2104 is a small molecule activator of SIRT1, a nicotinamide adenine dinucleotide (NAD+)-

dependent deacetylase. The activation of SIRT1 is believed to mimic some of the beneficial

effects of calorie restriction, playing a crucial role in cellular metabolism, inflammation, and

aging. Preclinical studies have demonstrated the potential of SRT2104 in various disease

models, leading to its evaluation in human clinical trials for conditions such as psoriasis, type 2

diabetes mellitus, and age-related metabolic decline. This guide will delve into the quantitative

outcomes of these trials, providing a clear comparison with existing data for other interventions.

Comparative Analysis of Clinical Trial Data
The clinical development of SRT2104 has yielded a mixed but informative set of results. Below,

we present a summary of the key findings in tabular format, comparing the efficacy of SRT2104
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with placebo and, where available, other relevant compounds like resveratrol, a natural SIRT1

activator.

Psoriasis
A key study investigated the efficacy of SRT2104 in patients with moderate to severe plaque

psoriasis.

Table 1: Efficacy of SRT2104 in Moderate to Severe Psoriasis (84 days)

Treatment Group
Mean Baseline
PASI

Adjusted Mean Day
84 PASI

Percentage of
Patients with Good
to Excellent
Histological
Improvement

Placebo 15.65 15.65 14.3%

SRT2104 (250

mg/day)
14.41 14.41 50.0%

SRT2104 (500

mg/day)
13.32 13.32 44.4%

SRT2104 (1000

mg/day)
11.43 11.43 18.2%

Data from a randomized, placebo-controlled study of SRT2104 in patients with moderate to

severe psoriasis.[1]

While a statistically significant improvement in skin histology was observed across all SRT2104

groups compared to historical placebo rates, this did not consistently correlate with

improvements in the Psoriasis Area and Severity Index (PASI) scores.[1] Notably, the highest

dose did not yield the best histological outcome, suggesting a complex dose-response

relationship. In comparison, clinical evidence for resveratrol in psoriasis is still emerging, with

preclinical studies showing promise in reducing inflammation and keratinocyte

hyperproliferation.[2][3] However, large-scale human trials with clear efficacy data for

resveratrol in psoriasis are currently lacking.[2]
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Type 2 Diabetes Mellitus
Multiple trials have assessed the impact of SRT2104 on glycemic control and metabolic

parameters in patients with type 2 diabetes.

Table 2: Change from Baseline in Glycemic Parameters with SRT2104 in Type 2 Diabetes (28

days)

Treatment Group
Change in Fasting
Glucose (mmol/L)

Change in Fasting
Insulin (pmol/L)

Change in HbA1c
(%)

Placebo -1.17 +1.0 -

SRT2104 (0.25 g/day

)
-1.11 +8.9 -

SRT2104 (0.5 g/day ) -0.52 -6.9 -

SRT2104 (1.0 g/day ) -0.97 +4.1 -

SRT2104 (2.0 g/day ) -0.15 +15.2 +0.48

Data from a phase II, randomized, placebo-controlled, double-blind, multi-dose study of

SRT2104 in subjects with type 2 diabetes.[4][5]

Treatment with SRT2104 for 28 days did not lead to consistent, dose-related improvements in

glucose or insulin levels.[5] In one study, the 2.0 g/day dose was associated with a surprising

increase in HbA1c.[4] However, some studies did note improvements in lipid profiles.[5]

In contrast, several meta-analyses of clinical trials on resveratrol in type 2 diabetes have

suggested beneficial effects on glycemic control.

Table 3: Effects of Resveratrol on Glycemic Control in Type 2 Diabetes (Meta-analysis data)
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Parameter
Change with Resveratrol (compared to
placebo)

Fasting Plasma Glucose -0.50 mmol/L

HbA1c -0.45%

Fasting Insulin -1.31 mIU/L

HOMA-IR -0.83

Data from a 24-week randomized controlled trial of 200 mg/day resveratrol.[6] Another meta-

analysis suggests that higher doses (≥500 mg/day) of resveratrol are more effective in

improving fasting blood glucose, fasting serum insulin, and HOMA-IR.[7]

Experimental Protocols
SRT2104 in Psoriasis (NCT01154101)

Study Design: A randomized, double-blind, placebo-controlled, Phase IIa study.[1]

Participants: 40 patients with moderate to severe plaque-type psoriasis.[1]

Intervention: Oral SRT2104 at 250 mg, 500 mg, or 1000 mg per day, or matching placebo,

for 84 consecutive days.[1]

Primary Outcome Measures: Histological improvement of skin biopsies based on epidermal

thickness, keratinocyte differentiation, and K16 expression.[1]

Secondary Outcome Measures: Change in Psoriasis Area and Severity Index (PASI) and

Physician's Global Assessment (PGA) scores.[1]

SRT2104 in Type 2 Diabetes (NCT01031108)
Study Design: A single-center, randomized, double-blind, placebo-controlled, crossover

study.[8]

Participants: Subjects with type 2 diabetes mellitus.[8]
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Intervention: Oral SRT2104 (2.0 g/day ) or placebo for 28 days, followed by a crossover to

the other treatment for another 28 days.[8]

Primary Outcome Measures: Safety and tolerability of SRT2104.[8]

Secondary Outcome Measures: Effects on vasomotor and fibrinolytic function, markers of

glucose control (HbA1c, fructosamine), and platelet activation.[9]

Signaling Pathways and Experimental Workflows
The therapeutic rationale for SRT2104 is based on its activation of SIRT1, which in turn

deacetylates a variety of downstream targets, influencing multiple signaling pathways.

Downstream Effects
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SRT2104 activates SIRT1, leading to downstream effects.

The clinical trial workflow for a typical Phase II study of SRT2104 is outlined below.
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A typical workflow for a randomized controlled trial of SRT2104.

Conclusion
The clinical trial data for SRT2104 presents a nuanced picture. While the compound has

demonstrated biological activity, as evidenced by histological improvements in psoriasis and

effects on lipid profiles, its clinical efficacy in terms of improving key disease scores in psoriasis

and glycemic control in type 2 diabetes has been inconsistent.[1][5] The observed variability in

pharmacokinetic data may contribute to these mixed results.[10] In comparison, the natural

SIRT1 activator resveratrol has shown more consistently positive, albeit modest, effects on

glycemic control in meta-analyses of clinical trials.[6][7][11] However, direct head-to-head trials

are needed for a definitive comparison. Future research on SRT2104 and other synthetic

SIRT1 activators may need to focus on optimizing formulations to improve bioavailability and

reduce inter-subject variability, as well as identifying patient populations most likely to respond

to this therapeutic approach. The exploration of SIRT1 activation remains a promising avenue
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for the treatment of metabolic and inflammatory diseases, and the lessons learned from the

clinical development of SRT2104 will be invaluable in guiding these future efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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